Piperazine, 1-(4-fluorophenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(4-fluorophenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluorophenyl group and a pyridinylcarbonyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(4-fluorophenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride typically involves the reaction of 1-(4-fluorophenyl)piperazine with 3-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(4-fluorophenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the piperazine derivative.
Reduction: Reduced piperazine derivatives with altered functional groups.
Substitution: Substituted piperazine derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
Piperazine, 1-(4-fluorophenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the development of pharmaceutical drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Piperazine, 1-(4-fluorophenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The presence of the fluorophenyl and pyridinylcarbonyl groups enhances its binding affinity and specificity towards certain targets, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- Piperazine, 1-(4-chlorophenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride
- Piperazine, 1-(4-bromophenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride
- Piperazine, 1-(4-methylphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride
Uniqueness
Piperazine, 1-(4-fluorophenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various research applications, particularly in the development of pharmaceuticals and other bioactive molecules.
Properties
CAS No. |
124444-82-2 |
---|---|
Molecular Formula |
C16H18Cl2FN3O |
Molecular Weight |
358.2 g/mol |
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-pyridin-3-ylmethanone;dihydrochloride |
InChI |
InChI=1S/C16H16FN3O.2ClH/c17-14-3-5-15(6-4-14)19-8-10-20(11-9-19)16(21)13-2-1-7-18-12-13;;/h1-7,12H,8-11H2;2*1H |
InChI Key |
GSQPUGCCBTYCLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CN=CC=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.